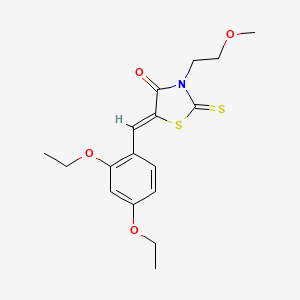![molecular formula C14H23NO3 B5207638 N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5207638.png)
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine, also known as EPM, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes in the brain. EPM has been shown to have potential therapeutic applications in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Mechanism of Action
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine acts as a selective antagonist of the NMDA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. By inhibiting the activity of the NMDA receptor, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine can modulate the glutamatergic system and reduce excitotoxicity, which is a major contributor to neuronal damage in neurological disorders.
Biochemical and Physiological Effects:
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to have a variety of biochemical and physiological effects in the brain. It can modulate the release of neurotransmitters such as glutamate and dopamine, and can also regulate the expression of genes involved in synaptic plasticity and neuronal survival. Additionally, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One major advantage of N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine is its selectivity for the NMDA receptor, which allows for more precise modulation of the glutamatergic system compared to other NMDA receptor antagonists. However, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine also has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine. One area of interest is the development of more stable and soluble analogues of N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine that can be used in a wider range of experimental settings. Additionally, further studies are needed to explore the potential therapeutic applications of N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine in other neurological disorders, such as traumatic brain injury and stroke. Finally, more research is needed to elucidate the precise mechanisms of action of N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine and its effects on neuronal signaling and gene expression.
Synthesis Methods
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine can be synthesized through a multi-step process involving the condensation of 4-ethoxyphenol with 2-chloroethylamine hydrochloride, followed by the reaction of the resulting intermediate with 3-methoxypropanol in the presence of a base. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been extensively studied in both in vitro and in vivo models, and has shown promising results in a variety of neurological disorders. In Alzheimer's disease, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models. In Parkinson's disease, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to protect dopaminergic neurons from degeneration and improve motor function. In depression, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to have antidepressant effects through its modulation of the glutamatergic system.
properties
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-3-17-13-5-7-14(8-6-13)18-12-10-15-9-4-11-16-2/h5-8,15H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUBGQBSPIQFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxypropan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate](/img/structure/B5207567.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5207568.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B5207570.png)
![2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5207571.png)


![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-4-fluorobenzamide](/img/structure/B5207592.png)
![[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol](/img/structure/B5207598.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207605.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207608.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5207615.png)

![N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide](/img/structure/B5207626.png)